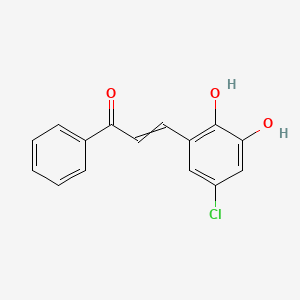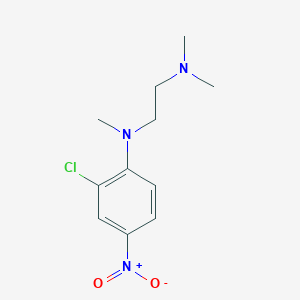
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- is a chemical compound with the molecular formula C8H10ClN3O2 It is known for its unique structure, which includes a chloro-nitrophenyl group attached to an ethylenediamine backbone
Vorbereitungsmethoden
The synthesis of 1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- typically involves the reaction of 1,2-ethanediamine with 2-chloro-4-nitrobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- involves its interaction with specific molecular targets and pathways. The chloro-nitrophenyl group can interact with enzymes and receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- can be compared with other similar compounds, such as:
- N-(2-Chloro-4-nitrophenyl)-N’-ethyl-1,2-ethanediamine
- N’-(2-Chloro-4-nitrophenyl)-N,N-diethyl-1,2-ethanediamine hydrochloride
- N-(2-Chloro-4-nitrophenyl)-N’-(2-pyridinylmethyl)-1,2-ethanediamine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the chloro-nitrophenyl group and the ethylenediamine backbone in 1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- makes it distinct and valuable for specific applications.
Eigenschaften
CAS-Nummer |
821776-85-6 |
|---|---|
Molekularformel |
C11H16ClN3O2 |
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
N'-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H16ClN3O2/c1-13(2)6-7-14(3)11-5-4-9(15(16)17)8-10(11)12/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
CPPLYHWAJWTDDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


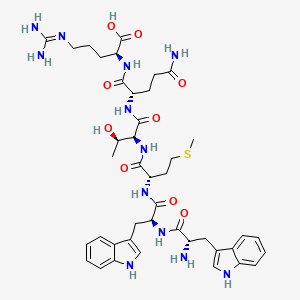
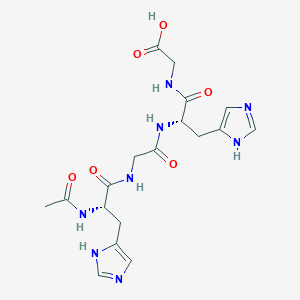
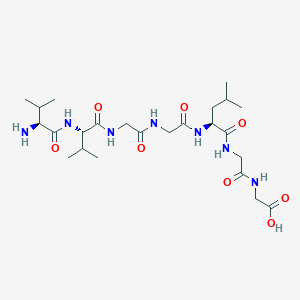

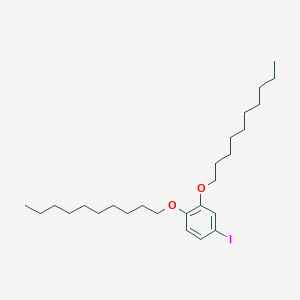
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
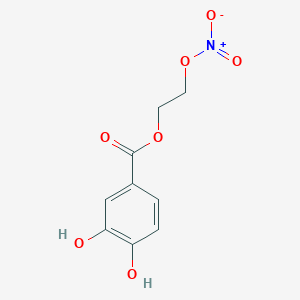
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
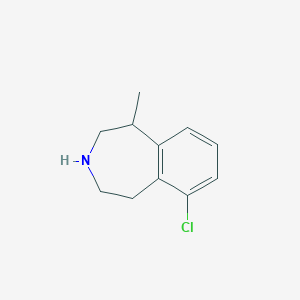
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
